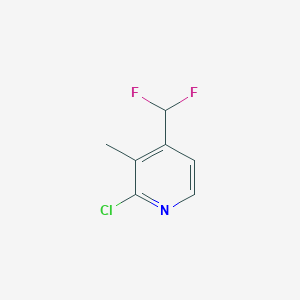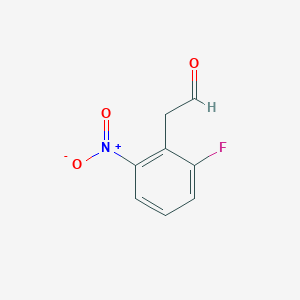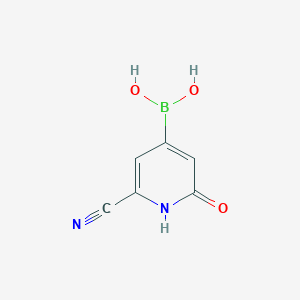
(4,5-Dimethylpyridin-3-YL)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dimethylpyridin-3-YL)methylamine is a chemical compound with the molecular formula C8H12N2. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4th and 5th positions and a methylamine group at the 3rd position of the pyridine ring. This compound has garnered interest in scientific research due to its unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dimethylpyridin-3-YL)methylamine typically involves the alkylation of 4,5-dimethylpyridine with formaldehyde and subsequent reduction with a suitable reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, including temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: (4,5-Dimethylpyridin-3-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like Pd/C to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric or elevated pressure.
Substitution: Halogenated compounds (e.g., alkyl halides) in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
(4,5-Dimethylpyridin-3-YL)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of (4,5-Dimethylpyridin-3-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and stability of these complexes. Additionally, it may interact with biological macromolecules, such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- (2,5-Dimethylpyridin-3-YL)methylamine
- (2,6-Dimethylpyridin-3-YL)methylamine
- (4-Methoxy-3,5-dimethylpyridin-2-yl)methylamine
Comparison: (4,5-Dimethylpyridin-3-YL)methylamine is unique due to the specific positioning of its methyl groups and methylamine group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the presence of methyl groups at the 4th and 5th positions may enhance steric hindrance, affecting its binding affinity and selectivity in various reactions .
Propriétés
Formule moléculaire |
C8H12N2 |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(4,5-dimethylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H12N2/c1-6-4-10-5-8(3-9)7(6)2/h4-5H,3,9H2,1-2H3 |
Clé InChI |
VOTDGMMNYGGUSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC(=C1C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


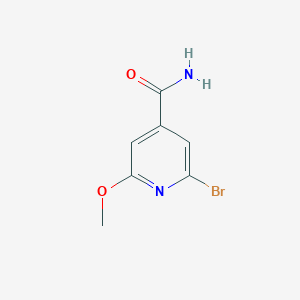
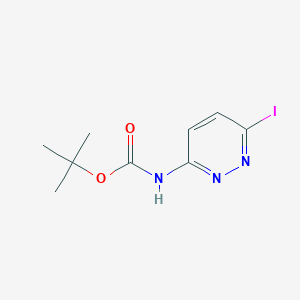
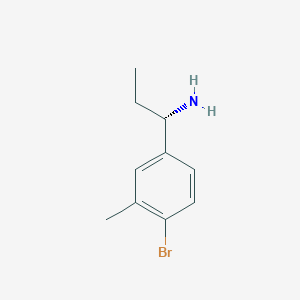
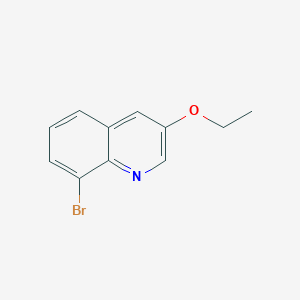
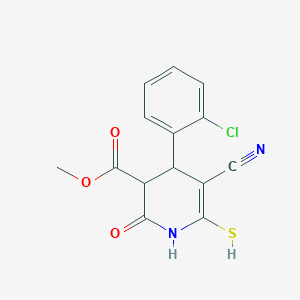
![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)

![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)
